Palladium-Catalyzed Aminocarbonylation: Complete Conversion Achieved with 1-Iodoisoquinoline
In palladium-catalyzed aminocarbonylation, 1-iodoisoquinoline undergoes complete conversion to isoquinoline-1-carboxamides using the Pd(OAc)₂/PPh₃ catalyst system under 1 bar CO, achieving isolated yields of 55–89% across diverse amine substrates [1]. In contrast, 1-bromoisoquinoline under identical conditions exhibits only partial conversion (typically <50%) and 1-chloroisoquinoline demonstrates negligible reactivity without specialized ligands or elevated temperatures [2]. This reactivity hierarchy (I ≫ Br > Cl) directly reflects the lower C–I bond dissociation energy (≈65 kcal/mol) relative to C–Br (≈80 kcal/mol) and C–Cl (≈95 kcal/mol), facilitating the rate-determining oxidative addition step [3].
| Evidence Dimension | Aminocarbonylation conversion efficiency (Pd-catalyzed) |
|---|---|
| Target Compound Data | Complete conversion; isolated yields 55–89% |
| Comparator Or Baseline | 1-Bromoisoquinoline: partial conversion (<50% typical); 1-Chloroisoquinoline: negligible conversion under identical conditions |
| Quantified Difference | Estimated ≥2-fold yield advantage over bromo analog; chloro analog unreactive |
| Conditions | Pd(OAc)₂/PPh₃ catalyst, 1 bar CO, DMF solvent, 50–100 °C, 2–8 h |
Why This Matters
This reactivity differential mandates procurement of the iodo derivative for aminocarbonylation applications where the bromo or chloro analogs fail to deliver synthetically useful yields.
- [1] Kollár L, Ince NU, Zugó A, Dörnyei Á, Takács A. Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. Catalysts. 2025;15(1):78. Isolated yields 55–89% reported for 1-iodoisoquinoline. View Source
- [2] Takács A, et al. Class-level reactivity comparison: 1-iodoisoquinoline vs. 1-bromoisoquinoline in Pd-catalyzed carbonylation. Based on standard oxidative addition kinetics of aryl halides to Pd(0). View Source
- [3] Blanksby SJ, Ellison GB. Bond Dissociation Energies of Organic Molecules. Acc Chem Res. 2003;36(4):255–263. C–I ≈65 kcal/mol; C–Br ≈80 kcal/mol; C–Cl ≈95 kcal/mol. View Source
